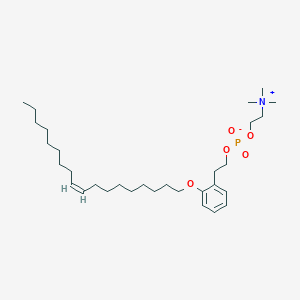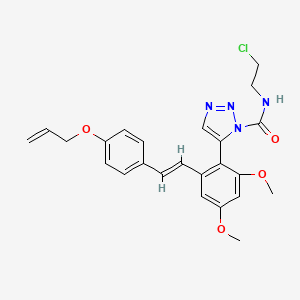
Anti-inflammatory agent 66
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 66 is a pterostilbene derivative known for its potent anti-inflammatory properties. This compound inhibits pro-inflammatory cytokines by blocking the lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways. It has shown efficacy in alleviating dextran sulfate sodium-induced acute colitis in mice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 66 involves the derivatization of pterostilbeneSpecific synthetic routes and reaction conditions are detailed in the literature, focusing on optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and efficacy. The compound is typically synthesized in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 66 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pterostilbene core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities. These derivatives are often tested for their efficacy in reducing inflammation .
Applications De Recherche Scientifique
Anti-inflammatory agent 66 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the effects of structural modifications on anti-inflammatory activity.
Biology: The compound is used to investigate the molecular mechanisms underlying inflammation and to identify potential therapeutic targets.
Medicine: this compound is explored for its potential in treating inflammatory diseases such as colitis, arthritis, and other autoimmune disorders.
Industry: The compound is utilized in the development of new anti-inflammatory drugs and formulations
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 66 involves the inhibition of pro-inflammatory cytokines. This is achieved by blocking the lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways. These pathways play crucial roles in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound targets specific molecular components within these pathways, effectively modulating the immune response .
Comparaison Avec Des Composés Similaires
Resveratrol: Another stilbene derivative with anti-inflammatory properties.
Curcumin: A natural compound with potent anti-inflammatory and antioxidant activities.
Capsaicin: Known for its anti-inflammatory effects, particularly in pain management.
Boswellic Acid: An anti-inflammatory compound derived from the resin of the Boswellia tree
Uniqueness: Anti-inflammatory agent 66 is unique due to its specific molecular structure, which allows for targeted inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways. This targeted action results in a more effective reduction of inflammation compared to some other compounds. Additionally, its derivatization from pterostilbene provides enhanced stability and bioavailability .
Propriétés
Formule moléculaire |
C24H25ClN4O4 |
|---|---|
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-5-[2,4-dimethoxy-6-[(E)-2-(4-prop-2-enoxyphenyl)ethenyl]phenyl]triazole-1-carboxamide |
InChI |
InChI=1S/C24H25ClN4O4/c1-4-13-33-19-9-6-17(7-10-19)5-8-18-14-20(31-2)15-22(32-3)23(18)21-16-27-28-29(21)24(30)26-12-11-25/h4-10,14-16H,1,11-13H2,2-3H3,(H,26,30)/b8-5+ |
Clé InChI |
IMMDXNNVDWAQAE-VMPITWQZSA-N |
SMILES isomérique |
COC1=CC(=C(C(=C1)OC)C2=CN=NN2C(=O)NCCCl)/C=C/C3=CC=C(C=C3)OCC=C |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=CN=NN2C(=O)NCCCl)C=CC3=CC=C(C=C3)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


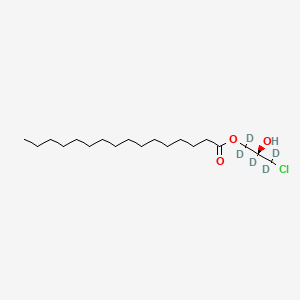
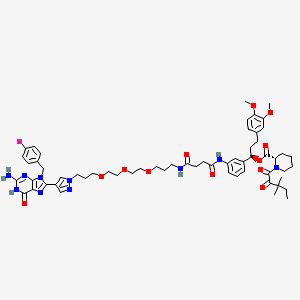
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

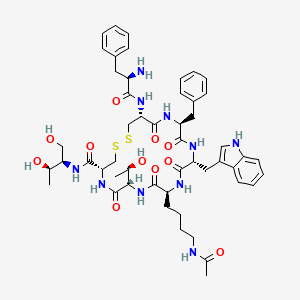
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
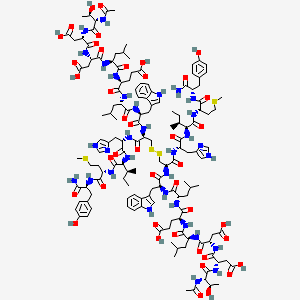
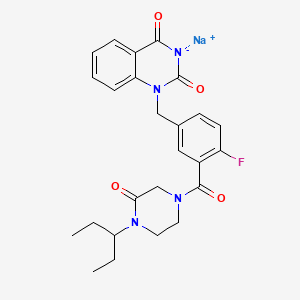
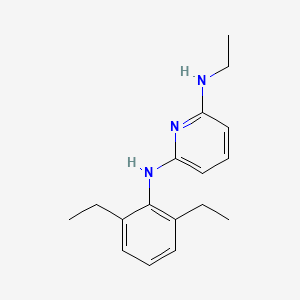


![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
